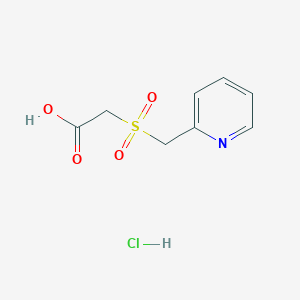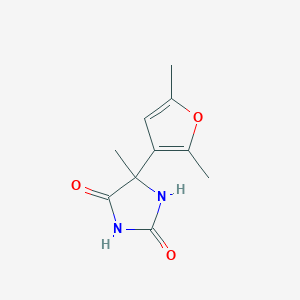
5-(2,5-Dimethylfuran-3-yl)-5-methylimidazolidine-2,4-dione
概要
説明
5-(2,5-Dimethylfuran-3-yl)-5-methylimidazolidine-2,4-dione is a heterocyclic compound that features both furan and imidazolidine rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the furan ring, known for its reactivity and biological activity, combined with the imidazolidine-2,4-dione moiety, makes this compound a valuable subject for research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,5-Dimethylfuran-3-yl)-5-methylimidazolidine-2,4-dione typically involves the reaction of 2,5-dimethylfuran with an appropriate imidazolidine-2,4-dione precursor. One common method is the Claisen-Schmidt condensation, where 3-acetyl-2,5-dimethylfuran reacts with an imidazolidine-2,4-dione derivative in the presence of a base such as potassium carbonate . The reaction is usually carried out in an organic solvent like ethanol under reflux conditions.
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized using microwave-assisted organic synthesis (MAOS) techniques. This method offers advantages such as shorter reaction times, higher yields, and reduced energy consumption . The use of solid-phase synthesis and solvent-free conditions can further enhance the efficiency and environmental friendliness of the process.
化学反応の分析
Types of Reactions
5-(2,5-Dimethylfuran-3-yl)-5-methylimidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The imidazolidine-2,4-dione moiety can be reduced to form imidazolidines.
Substitution: Electrophilic substitution reactions can occur on the furan ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic reagents like halogens (e.g., bromine, chlorine) or nitrating agents (e.g., nitric acid) are employed under controlled conditions.
Major Products
The major products formed from these reactions include substituted furans, reduced imidazolidines, and various oxygenated derivatives, depending on the specific reaction conditions and reagents used .
科学的研究の応用
5-(2,5-Dimethylfuran-3-yl)-5-methylimidazolidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
作用機序
The mechanism of action of 5-(2,5-Dimethylfuran-3-yl)-5-methylimidazolidine-2,4-dione involves its interaction with various molecular targets. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the imidazolidine-2,4-dione moiety can form hydrogen bonds with amino acid residues. These interactions can disrupt the function of microbial enzymes, leading to antimicrobial effects .
類似化合物との比較
Similar Compounds
3-acetyl-2,5-dimethylfuran: A furan derivative with similar reactivity and biological activity.
1-thiocarbamoyl-3-(2,5-dimethylfuran-3-yl)-5-(fluoro/trifluoromethylphenyl)-2-pyrazolines: Compounds with antimicrobial activity and similar structural features.
Uniqueness
5-(2,5-Dimethylfuran-3-yl)-5-methylimidazolidine-2,4-dione is unique due to the combination of the furan and imidazolidine-2,4-dione moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
特性
IUPAC Name |
5-(2,5-dimethylfuran-3-yl)-5-methylimidazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c1-5-4-7(6(2)15-5)10(3)8(13)11-9(14)12-10/h4H,1-3H3,(H2,11,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOJIYGFFXUPPDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C2(C(=O)NC(=O)N2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


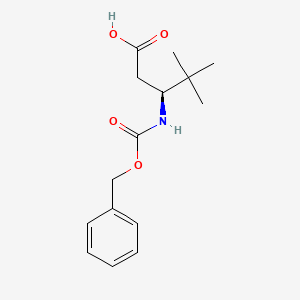
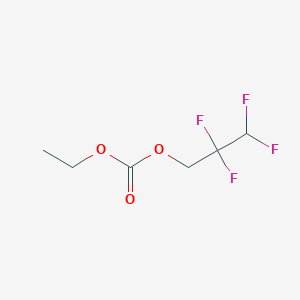
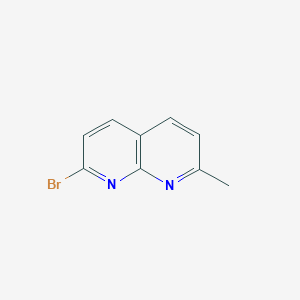
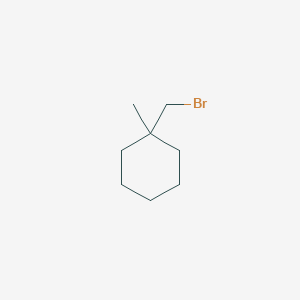


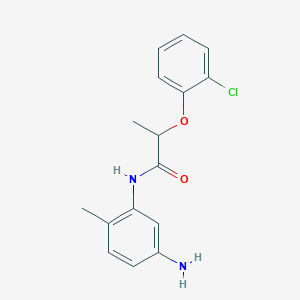
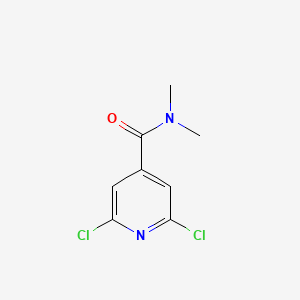
![[4-(2,6-Dimethylmorpholin-4-yl)-3-fluorophenyl]methanamine](/img/structure/B1438015.png)

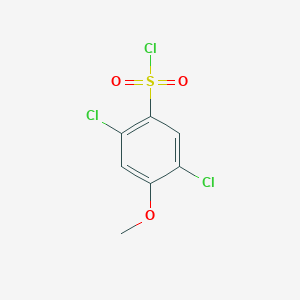

![2-{[(3-Fluorophenyl)methyl]amino}propanoic acid hydrochloride](/img/structure/B1438023.png)
